

Application Notes and Protocols: Carbon-Carbon Bond Formation Using Allyltriphenylsilane

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Compound of Interest

Compound Name: *Allyltriphenylsilane*

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Introduction

Allyltriphenylsilane is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its stability, ease of handling, and predictable reactivity make it a valuable tool in the construction of complex molecular architectures, including those found in natural products and pharmaceutical agents. This document provides a detailed overview of the applications of **allyltriphenylsilane** in carbon-carbon bond-forming reactions, with a focus on the Hosomi-Sakurai reaction and its variants. Experimental protocols and quantitative data are provided to guide researchers in the practical application of this reagent.

The core reactivity of **allyltriphenylsilane** lies in its ability to act as a nucleophile in the presence of a Lewis acid, reacting with a variety of electrophiles to form new carbon-carbon bonds. The triphenylsilyl group plays a crucial role in stabilizing the intermediate carbocation, influencing the regioselectivity and stereoselectivity of the reaction.

Key Applications

The most prominent application of **allyltriphenylsilane** is the Hosomi-Sakurai reaction, which involves the Lewis acid-mediated allylation of carbonyl compounds and other electrophiles.

This reaction is highly valued for its efficiency in forming homoallylic alcohols and amines, which are important building blocks in organic synthesis.

Reaction with Aldehydes and Ketones to Form Homoallylic Alcohols

The reaction of **allyltriphenylsilane** with aldehydes and ketones in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl_4) or boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), affords the corresponding homoallylic alcohols in good yields.[1][2] The reaction proceeds via a β -silyl carbocation intermediate, which is stabilized by the silicon group.[1]

General Reaction Scheme:

Quantitative Data for Hosomi-Sakurai Reaction with Carbonyls:

While specific data for **allyltriphenylsilane** is limited in the literature, the following table summarizes representative yields for the analogous reaction with allyltrimethylsilane, which is expected to exhibit similar reactivity.

Electrophile (Aldehyde/ Ketone)	Lewis Acid	Solvent	Temperature (°C)	Yield (%)	Reference
Benzaldehyde	TiCl_4	CH_2Cl_2	-78	90	[3]
Cyclohexanone	TiCl_4	CH_2Cl_2	-78	85	[3]
Acetophenone	$\text{BF}_3 \cdot \text{OEt}_2$	CH_2Cl_2	-78 to rt	75	[3]
Crotonaldehyde	TiCl_4	CH_2Cl_2	-78	88 (1,2-addition)	[3]

Experimental Protocol: Synthesis of 1-Phenyl-3-buten-1-ol

This protocol is adapted from a general procedure for the Hosomi-Sakurai reaction.[3]

Materials:

- Benzaldehyde
- **Allyltriphenylsilane**
- Titanium tetrachloride (TiCl_4)
- Dichloromethane (CH_2Cl_2 , anhydrous)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for inert atmosphere reactions

Procedure:

- To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at $-78\text{ }^\circ\text{C}$, slowly add titanium tetrachloride (1.0 mmol).
- Stir the resulting mixture at $-78\text{ }^\circ\text{C}$ for 10 minutes.
- Add **allyltriphenylsilane** (1.2 mmol) dropwise to the solution.
- Allow the reaction mixture to stir at $-78\text{ }^\circ\text{C}$ for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-phenyl-3-buten-1-ol.

Aza-Hosomi-Sakurai Reaction with Imines to Form Homoallylic Amines

The aza-Hosomi-Sakurai reaction is an extension of the Hosomi-Sakurai reaction to imines, providing a direct route to homoallylic amines.[4] This transformation is particularly valuable in the synthesis of nitrogen-containing bioactive molecules. The reaction can be promoted by Lewis acids or fluoride sources.[4]

General Reaction Scheme:

Quantitative Data for Aza-Hosomi-Sakurai Reaction:

Data for the reaction of allyltrimethylsilane with imines is presented as a reference.

Imine	Activator	Solvent	Yield (%)	Reference
N-Benzylidene-aniline	TBAF (catalytic)	THF	95	
N-Cyclopentylidene - benzylcarbamate	BF ₃ ·OEt ₂	CH ₂ Cl ₂	71	[5]

Experimental Protocol: Synthesis of Benzyl (1-allylcyclopentyl)carbamate

This protocol is based on a literature procedure for a three-component aza-Hosomi-Sakurai reaction.[5]

Materials:

- Cyclopentanone
- Benzyl carbamate

- **Allyltriphenylsilane**
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Dichloromethane (CH_2Cl_2 , anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve cyclopentanone (10 mmol), benzyl carbamate (12 mmol), and **allyltriphenylsilane** (14 mmol) in dichloromethane (14 mL).
- Cool the solution to 0 °C and add boron trifluoride etherate (12 mmol).
- Stir the reaction mixture at room temperature for 21 hours.
- Wash the mixture with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1) to yield benzyl (1-allylcyclopentyl)carbamate.[5]

Conjugate Addition to α,β -Unsaturated Ketones

Allyltriphenylsilane can undergo conjugate addition (1,4-addition) to α,β -unsaturated ketones, a reaction that is highly useful for the introduction of an allyl group at the β -position.[1][2] This reaction competes with the 1,2-addition to the carbonyl group, and the selectivity can often be controlled by the choice of Lewis acid and reaction conditions.

General Reaction Scheme:

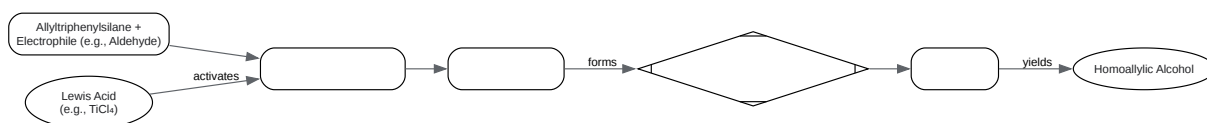
Quantitative Data for Conjugate Addition:

Representative yields for the conjugate addition of allyltrimethylsilane are provided below.

α,β -Unsaturated Ketone	Lewis Acid	Yield (%)	Reference
Cyclohexenone	TiCl ₄	85	[1]
Chalcone	TiCl ₄	78	[1]

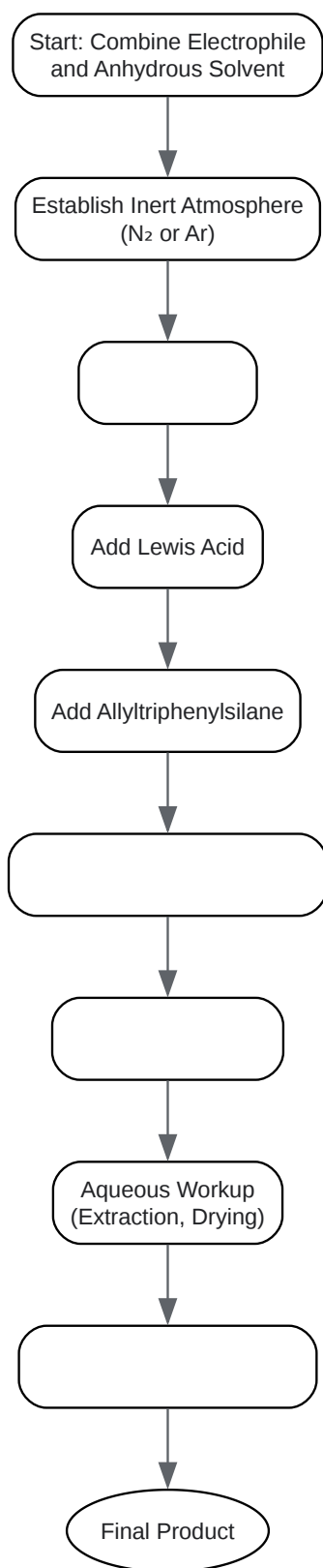
Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language).



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Caption: General mechanism of the Hosomi-Sakurai reaction.



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